

Application Notes and Protocols for BMS-561392 Formate In Vitro Assay

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Compound of Interest

Compound Name: BMS-561392 formate

Cat. No.: B12385739

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These application notes provide detailed protocols for the in vitro evaluation of **BMS-561392 formate**, a potent and selective inhibitor of TNF- α converting enzyme (TACE), also known as ADAM17.[1][2][3] The provided methodologies are intended for researchers, scientists, and drug development professionals investigating the activity of TACE inhibitors.

Introduction

BMS-561392 is a small molecule inhibitor of TACE, a metalloproteinase responsible for the cleavage of the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF- α) to its soluble, active form.[1][2][4] Overproduction of soluble TNF- α is implicated in various inflammatory diseases, making TACE an attractive therapeutic target.[2][5] BMS-561392 has been investigated for its potential in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.[3][5] The following protocols describe an enzymatic assay to determine the direct inhibitory activity of BMS-561392 on TACE and a cell-based assay to assess its efficacy in a more physiologically relevant context.

Data Presentation

Table 1: In Vitro Activity of BMS-561392

Assay Type	System	Parameter	Value	Reference
Enzymatic Assay	Isolated TACE enzyme	IC50	0.20 nM	[5]
Cell-Based Assay	Chinese Hamster Ovary (CHO) cells expressing pro-TNF α	IC50 (TNF α secretion)	~10 nM	[6]
Cell-Based Assay	Murine Macrophage RAW 264.7 cells (LPS-stimulated)	Inhibition of TNF- α	Significant	[4]

Experimental Protocols

TACE/ADAM17 Enzymatic Inhibition Assay

This protocol outlines a fluorogenic assay to determine the half-maximal inhibitory concentration (IC50) of BMS-561392 against purified human TACE. The assay measures the cleavage of a fluorogenic peptide substrate.

Materials:

- Recombinant human TACE (ADAM17)
- Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH₂)
- Assay Buffer: 25 mM Tris-HCl, pH 9.0, 2.5 μ M ZnCl₂, 0.005% Brij-35
- **BMS-561392 formate**
- Dimethyl sulfoxide (DMSO)
- 96-well black microplates
- Fluorometric microplate reader (Excitation: 328 nm, Emission: 393 nm)

Procedure:

- **Compound Preparation:** Prepare a 10 mM stock solution of **BMS-561392 formate** in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute the compound series in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
- **Assay Reaction:** a. To each well of a 96-well plate, add 50 μL of Assay Buffer. b. Add 2 μL of the diluted **BMS-561392 formate** or DMSO (for vehicle control). c. Add 20 μL of recombinant human TACE solution (final concentration ~ 0.5 nM) to all wells except the blank. d. Incubate at room temperature for 15 minutes. e. Initiate the reaction by adding 20 μL of the fluorogenic TACE substrate (final concentration ~ 10 μM).
- **Measurement:** Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes at 37°C using a microplate reader.
- **Data Analysis:** a. Subtract the background fluorescence from the blank wells. b. Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). c. Calculate the percent inhibition for each concentration of BMS-561392 relative to the vehicle control. d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based TNF- α Release Assay

This protocol measures the ability of BMS-561392 to inhibit the release of TNF- α from stimulated cells. Lipopolysaccharide (LPS) is used to induce TNF- α production in RAW 264.7 murine macrophage cells.[4]

Materials:

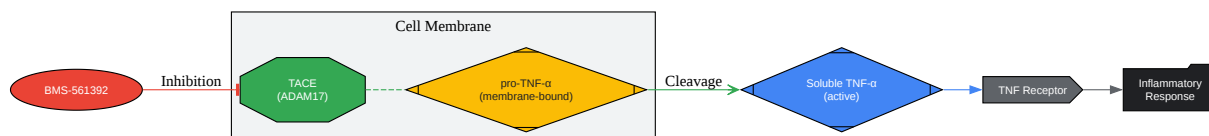
- RAW 264.7 cells
- DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Lipopolysaccharide (LPS) from E. coli
- **BMS-561392 formate**

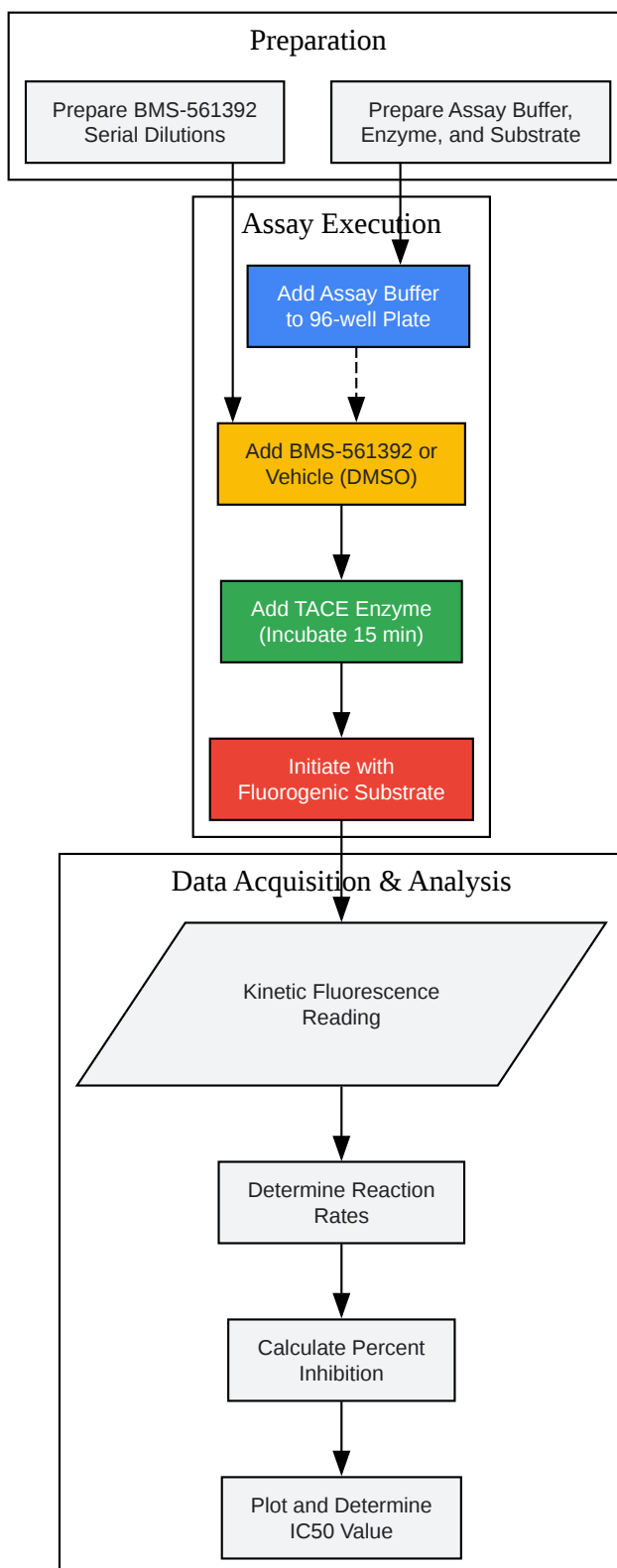
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plates
- Human TNF- α ELISA kit

Procedure:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well in complete DMEM and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: a. Prepare serial dilutions of **BMS-561392 formate** in cell culture medium. b. Remove the medium from the cells and replace it with fresh medium containing the desired concentrations of BMS-561392 or vehicle (DMSO). c. Pre-incubate the cells with the compound for 1 hour.
- Cell Stimulation: a. Stimulate the cells by adding LPS to a final concentration of 1 $\mu\text{g/mL}$. b. Incubate for 4-6 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant, which contains the secreted TNF- α .
- TNF- α Quantification: Measure the concentration of TNF- α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[4]
- Data Analysis: a. Create a standard curve from the TNF- α standards provided in the ELISA kit. b. Determine the concentration of TNF- α in each sample from the standard curve. c. Calculate the percent inhibition of TNF- α release for each concentration of BMS-561392 relative to the LPS-stimulated vehicle control. d. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.

Visualizations





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